N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-28-16-7-13(8-17(11-16)29-2)21(27)25-22-24-15(12-32-22)10-20(26)23-14-3-4-18-19(9-14)31-6-5-30-18/h3-4,7-9,11-12H,5-6,10H2,1-2H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMGSEPOSADVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting thioamides with α-haloketones under basic conditions.
Final Assembly: The final product is obtained by reacting the coupled intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Triethylamine, sodium methoxide.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Substituted benzene derivatives.
Scientific Research Applications
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases like Alzheimer’s and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cholinesterases and lipoxygenases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Methoxyphenyl)-3,5-diphenyl-1,3-thiazol-2(3H)-ylidene)aniline: .
N-(4-(4-Ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline: .
N-(4-(2,4-Dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline: .
Uniqueness
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its combination of a benzodioxin ring, a thiazole ring, and a dimethoxybenzamide moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity:
- Benzodioxin Ring : Known for its potential therapeutic effects.
- Thiazole Ring : Associated with various biological activities including antimicrobial properties.
- Dimethoxybenzamide Moiety : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
- Antimicrobial Activity : Research indicates that the compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. This suggests potential applications in treating bacterial infections.
- Antifungal Properties : Preliminary studies suggest efficacy against certain fungal strains, warranting further investigation into its use as an antifungal agent.
In vitro Studies
In vitro studies have demonstrated the following:
- Cholinesterase Inhibition : The compound showed significant inhibition of acetylcholinesterase (AChE) activity, which is critical for managing neurodegenerative diseases. The IC50 value was determined to be in the micromolar range.
- Antibacterial Assays : The Minimum Inhibitory Concentration (MIC) for E. coli was found to be 50 µg/mL, indicating moderate antibacterial activity.
Case Studies
- Alzheimer's Disease Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests such as the Morris water maze.
- Cancer Research : In cell line studies involving breast cancer cells, the compound exhibited cytotoxic effects with IC50 values indicating promising potential as a chemotherapeutic agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the benzodioxin carbamoyl moiety to the thiazole core and subsequent functionalization. Key steps include:
- Reaction Conditions :
- Step 1 : Reflux under inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Step 2 : Microwave-assisted synthesis for accelerated reaction kinetics and improved yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final product purity is confirmed via HPLC (>95%) .
- Optimization : Solvent choice (e.g., acetonitrile for cyclization reactions) and temperature gradients (50–80°C) are critical to avoid side products .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzodioxin (δ 4.2–4.4 ppm, OCH2CH2O), thiazole (δ 7.5–8.0 ppm), and dimethoxybenzamide (δ 3.8 ppm, OCH3) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 483.12) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. How are synthesis impurities identified and mitigated?
- Methodological Answer :
- TLC Monitoring : Track reaction progress using silica plates (UV visualization) to detect unreacted starting materials .
- HPLC-MS : Identify impurities (e.g., incomplete coupling byproducts) via retention time and fragmentation patterns .
- Recrystallization : Use ethanol/water mixtures to remove polar impurities from the final product .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. resazurin) .
- Orthogonal Validation : Cross-verify antimicrobial activity with agar diffusion and broth microdilution methods to rule out false positives .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values and compare potency across studies .
Q. What computational strategies predict target binding and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with X-ray crystallographic data (PDB IDs) of potential targets (e.g., kinase domains) to model interactions with the benzamide and thiazole moieties .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp86 in EGFR) .
- SAR Studies : Synthesize analogs with modified dimethoxy groups to validate computational predictions experimentally .
Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Dose Optimization : Conduct pilot studies in rodents (3–5 dose levels) to establish maximum tolerated dose (MTD) using body weight and organ histopathology .
- Bioavailability : Measure plasma concentrations via LC-MS/MS after oral and IV administration to calculate F% (oral bioavailability) .
- Metabolite Profiling : Use liver microsomes (human/rat) to identify phase I/II metabolites and assess metabolic stability .
Data Contradiction Analysis
Q. How to interpret discrepancies between NMR and HPLC purity results?
- Methodological Answer :
- NMR Integration : Ensure peak integration accounts for all protons (e.g., overlapping signals may underestimate impurities) .
- HPLC Method Sensitivity : Optimize UV detection wavelength (e.g., 254 nm vs. 280 nm) and column type (C18 vs. HILIC) to resolve co-eluting impurities .
- Spiking Experiments : Add synthetic impurities (e.g., unreacted intermediates) to confirm retention times and quantification accuracy .
Experimental Design Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | N2 atmosphere, reflux (72 h) | Prevent oxidation of thiols | |
| 2 | Microwave (150 W, 100°C, 30 min) | Accelerate carbamoyl coupling | |
| 3 | Acetonitrile, TEA catalyst | Facilitate cyclization |
Q. Table 2: Analytical Techniques for Characterization
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| 1H NMR | 500 MHz, DMSO-d6 | Assign aromatic protons | |
| HRMS | ESI+, m/z 483.12 (calc. 483.14) | Confirm molecular formula | |
| HPLC | C18 column, 70:30 MeOH/H2O, 1 mL/min | Purity assessment (>95%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
